Cas no 1356087-72-3 (4-(5-Nitro-1H-indazol-3-yl)benzonitrile)
4-(5-Nitro-1H-indazol-3-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-(5-Nitro-1H-indazol-3-yl)benzonitrile
- DB-252741
- DTXSID40744830
- 1356087-72-3
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- Inchi: 1S/C14H8N4O2/c15-8-9-1-3-10(4-2-9)14-12-7-11(18(19)20)5-6-13(12)16-17-14/h1-7H,(H,16,17)
- InChI Key: KMBIKHPJMIOEPG-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC2=C(C=1)C(C1C=CC(C#N)=CC=1)=NN2)=O
Computed Properties
- Exact Mass: 264.06472551g/mol
- Monoisotopic Mass: 264.06472551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 419
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 98.3Ų
4-(5-Nitro-1H-indazol-3-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A269002254-1g |
4-(5-Nitro-1H-indazol-3-yl)benzonitrile |
1356087-72-3 | 95% | 1g |
$646.84 | 2022-04-03 | |
| Chemenu | CM150510-1g |
4-(5-nitro-1H-indazol-3-yl)benzonitrile |
1356087-72-3 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM150510-1g |
4-(5-nitro-1H-indazol-3-yl)benzonitrile |
1356087-72-3 | 95% | 1g |
$*** | 2023-03-31 |
4-(5-Nitro-1H-indazol-3-yl)benzonitrile Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 4-(5-Nitro-1H-indazol-3-yl)benzonitrile
Professional Introduction to 4-(5-Nitro-1H-indazol-3-yl)benzonitrile (CAS No. 1356087-72-3)
4-(5-Nitro-1H-indazol-3-yl)benzonitrile, identified by its Chemical Abstracts Service number CAS No. 1356087-72-3, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic nitrile derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The compound’s molecular framework, featuring a benzonitrile moiety linked to a nitro-substituted indazole ring, positions it as a promising candidate for further exploration in synthetic chemistry and pharmacological studies.
The structural composition of 4-(5-Nitro-1H-indazol-3-yl)benzonitrile is characterized by a benzene ring substituted with a nitrile group at the para position relative to the indazole moiety. The indazole ring itself is functionalized with a nitro group at the 5-position, which introduces electrophilic reactivity and influences the overall electronic properties of the molecule. This combination of functional groups makes the compound a versatile intermediate for synthesizing more complex molecules, particularly in the context of developing novel therapeutic agents.
In recent years, there has been growing interest in indazole derivatives due to their broad spectrum of biological activities. These derivatives have been investigated for their potential roles in treating various diseases, including cancer, infectious diseases, and neurological disorders. The nitro group in 4-(5-Nitro-1H-indazol-3-yl)benzonitrile enhances its reactivity, allowing for further chemical modifications that can tailor its pharmacological properties. For instance, reduction of the nitro group to an amine can yield a more nucleophilic species, enabling the formation of new chemical bonds and the development of hybrid compounds with enhanced bioactivity.
One of the most compelling aspects of 4-(5-Nitro-1H-indazol-3-yl)benzonitrile is its potential as a scaffold for drug discovery. The indazole core is known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, making it an attractive starting point for designing new drugs. Researchers have leveraged this scaffold to develop molecules that target specific enzymes and receptors involved in disease pathways. For example, studies have shown that indazole derivatives can inhibit kinases and other enzymes that play crucial roles in cancer progression. The presence of the benzonitrile group further enhances the compound’s ability to interact with biological targets, providing additional opportunities for structural optimization.
The synthesis of 4-(5-Nitro-1H-indazol-3-yl)benzonitrile involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the preparation of the indazole precursor, followed by nitration to introduce the nitro group at the desired position. Subsequent coupling reactions then link the indazole moiety to the benzonitrile group, yielding the final product. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve yields and reduce byproduct formation. These methods are essential for producing high-purity compounds suitable for downstream applications.
Recent advancements in computational chemistry have also contributed to the study of 4-(5-Nitro-1H-indazol-3-yl)benzonitrile. Molecular modeling techniques allow researchers to predict the compound’s behavior and interactions with biological targets with high accuracy. These simulations can guide experimental design and help identify optimal conditions for synthesis and purification. Additionally, virtual screening methods enable rapid evaluation of large libraries of compounds, facilitating the discovery of new derivatives with enhanced pharmacological properties.
The pharmacological profile of 4-(5-Nitro-1H-indazol-3-yl)benzonitrile is still being elucidated through ongoing research efforts. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors associated with inflammation and cancer. These findings are particularly exciting because they highlight the compound’s potential as a lead molecule for developing new therapeutic agents. Further investigations are needed to fully characterize its mechanism of action and assess its efficacy in preclinical models.
In conclusion, 4-(5-Nitro-1H-indazol-3-yl)benzonitrile (CAS No. 1356087-72-3) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for synthesizing novel molecules with therapeutic applications. As research continues to uncover new biological activities and synthetic methodologies, this compound is poised to play an important role in future drug development efforts.
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